N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a tetrahydropyran ring, and an imidazolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the intermediate [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. This intermediate is then reacted with diethyl oxalate to form ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate . The final step involves the cyclization of this intermediate with an appropriate reagent to form the imidazolidine ring and the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The imidazolidine ring can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of a carboxylic acid derivative, while reduction of the imidazolidine ring can yield various amine derivatives.
Scientific Research Applications
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s structural properties make it a candidate for developing new materials with specific functionalities.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenoxyacetamide
- **N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid
Uniqueness
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of a methoxyphenyl group, a tetrahydropyran ring, and an imidazolidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-14-4-2-13(3-5-14)17(6-10-24-11-7-17)12-19-16(22)20-9-8-18-15(20)21/h2-5H,6-12H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSPOBBSNFTUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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